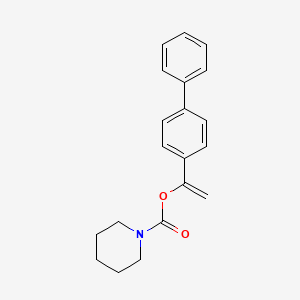
1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its biphenyl and piperidine moieties, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate typically involves the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general reaction conditions include:
Reagents: Biphenyl-4-boronic acid, vinyl piperidine-1-carboxylate, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Typically conducted at room temperature to 80°C.
Reaction Time: Several hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction with optimized conditions for higher yields and purity. This includes using continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent product quality .
化学反応の分析
Types of Reactions
1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can convert the vinyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate finds applications in diverse scientific research areas, including:
Chemistry: Used as a building block in organic synthesis and the development of novel compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of advanced materials and polymers with specific properties
作用機序
The mechanism of action of 1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biphenyl and piperidine moieties allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing biological processes such as cell proliferation, apoptosis, and neurotransmission .
類似化合物との比較
Similar Compounds
- 1-(Biphenyl-4-yl)ethyl piperidine-1-carboxylate
- 1-(Biphenyl-4-yl)methyl piperidine-1-carboxylate
- 1-(Biphenyl-4-yl)propyl piperidine-1-carboxylate
Uniqueness
1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate is unique due to its vinyl group, which imparts distinct reactivity and chemical behavior compared to its ethyl, methyl, and propyl analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and drug discovery.
特性
IUPAC Name |
1-(4-phenylphenyl)ethenyl piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-16(23-20(22)21-14-6-3-7-15-21)17-10-12-19(13-11-17)18-8-4-2-5-9-18/h2,4-5,8-13H,1,3,6-7,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXAZBCFRJTJGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
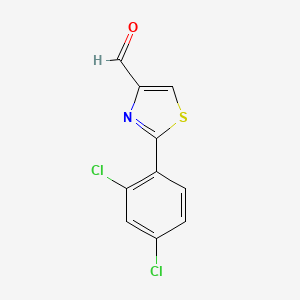
![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)

![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)
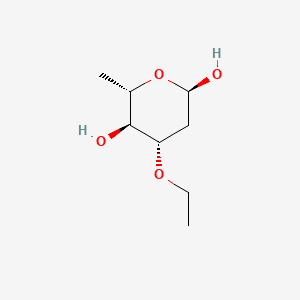
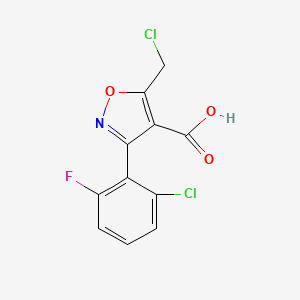
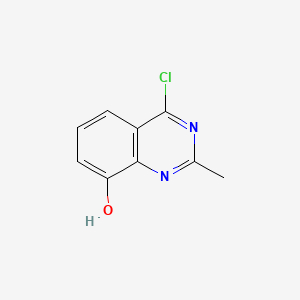
![4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B584195.png)
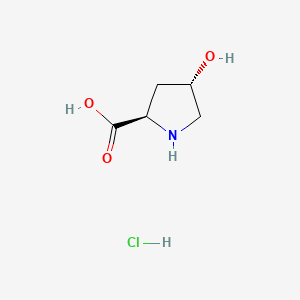
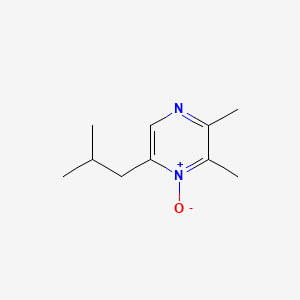
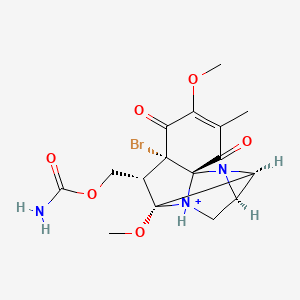
![7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one](/img/structure/B584204.png)
